![molecular formula C21H23NO5 B6562826 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide CAS No. 1091091-91-6](/img/structure/B6562826.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide, commonly referred to as BMDM, is an organic compound with a wide range of applications in scientific research. It is a derivative of benzodioxole and is widely used in the synthesis of various organic compounds. BMDM has been studied extensively for its potential applications in the pharmacological and medicinal fields.
Scientific Research Applications
BMDM has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as benzodioxoles, benzimidazoles, and quinolines. In addition, BMDM has been studied for its potential applications in the pharmacological and medicinal fields. It has been used in the synthesis of drugs and in the study of drug metabolism and pharmacokinetics. BMDM has also been used in the study of enzyme inhibition and the development of new drugs.
Mechanism of Action
The mechanism of action of BMDM is not fully understood. However, it is believed that BMDM is capable of inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is believed to be responsible for the anti-inflammatory effects of BMDM. In addition, BMDM is believed to inhibit the activity of certain enzymes involved in drug metabolism, thus affecting the pharmacokinetics of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMDM have been studied extensively. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. In addition, BMDM has been shown to inhibit the activity of certain enzymes involved in drug metabolism, thus affecting the pharmacokinetics of drugs. BMDM has also been shown to have antioxidant and anticancer effects.
Advantages and Limitations for Lab Experiments
BMDM has several advantages for use in laboratory experiments. It is relatively inexpensive and is easy to synthesize. In addition, BMDM is soluble in organic solvents, such as ethanol and methanol, making it easy to store and handle. However, BMDM is not very stable and has a short shelf life, making it unsuitable for long-term storage.
Future Directions
There are several potential future directions for the use of BMDM in scientific research. BMDM could be used to develop new drugs or to study the effects of existing drugs on the human body. It could also be used to study the effects of drugs on specific enzymes or pathways. In addition, BMDM could be used to study the effects of drugs on various diseases, such as cancer, heart disease, and neurological disorders. Finally, BMDM could be used to study the effects of drugs on the environment, as well as their potential toxicity.
Synthesis Methods
BMDM can be synthesized through a variety of methods. One of the most common methods of synthesis is the reaction of 2-methoxy-4-(2-methoxyphenyl)oxane-4-carboxylic acid with 1,3-benzodioxol-5-ylmethyl chloride in the presence of a base. This reaction is typically carried out in an aqueous solution at a temperature of 60-70°C, with a reaction time of approximately four hours. The reaction yields a white solid that is soluble in organic solvents, such as ethanol and methanol.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-24-17-5-3-2-4-16(17)21(8-10-25-11-9-21)20(23)22-13-15-6-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMWZALROBIZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)
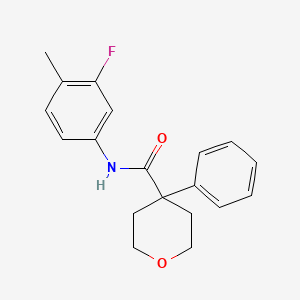
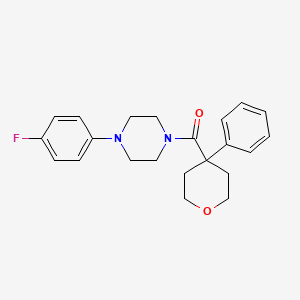

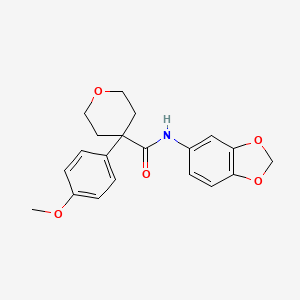
![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)
![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)
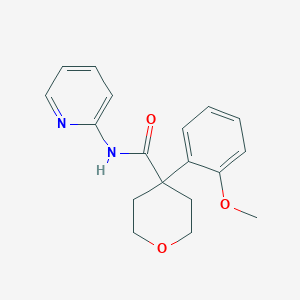
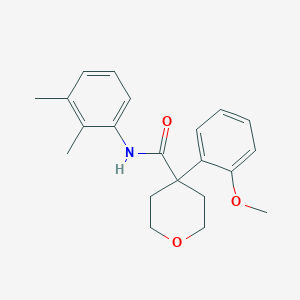
![1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562816.png)
![5-bromo-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)furan-2-carboxamide](/img/structure/B6562831.png)
![4-butoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide](/img/structure/B6562839.png)